Bienvenue dans la boutique en ligne BenchChem!

2-Ethyl-1H-imidazo[4,5-f]quinoxaline

Medicinal chemistry Scaffold design Isomer selectivity

2-Ethyl-1H-imidazo[4,5-f]quinoxaline is a fused tricyclic heterocycle belonging to the imidazo[4,5-f]quinoxaline class, characterized by a linear fusion of imidazole and quinoxaline rings with an ethyl substituent at the 2-position. Its molecular formula is C₁₁H₁₀N₄ (MW 198.22 g/mol), computed XlogP 1.6, topological polar surface area 54.5 Ų, one hydrogen bond donor, and three hydrogen bond acceptors.

Molecular Formula C11H10N4
Molecular Weight 198.22 g/mol
CAS No. 122228-79-9
Cat. No. B056853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-1H-imidazo[4,5-f]quinoxaline
CAS122228-79-9
Synonyms1H-Imidazo[4,5-f]quinoxaline,2-ethyl-(9CI)
Molecular FormulaC11H10N4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(N1)C=CC3=NC=CN=C32
InChIInChI=1S/C11H10N4/c1-2-9-14-8-4-3-7-10(11(8)15-9)13-6-5-12-7/h3-6H,2H2,1H3,(H,14,15)
InChIKeyZPLNPDCKRNEDCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-1H-imidazo[4,5-f]quinoxaline (CAS 122228-79-9): Core Scaffold Identity and Procurement-Relevant Classification


2-Ethyl-1H-imidazo[4,5-f]quinoxaline is a fused tricyclic heterocycle belonging to the imidazo[4,5-f]quinoxaline class, characterized by a linear fusion of imidazole and quinoxaline rings with an ethyl substituent at the 2-position [1]. Its molecular formula is C₁₁H₁₀N₄ (MW 198.22 g/mol), computed XlogP 1.6, topological polar surface area 54.5 Ų, one hydrogen bond donor, and three hydrogen bond acceptors . The compound serves as a scaffold intermediate in medicinal chemistry and agrochemical research, where the [4,5-f] linear fusion geometry differentiates it from the angular [4,5-b] isomers explored in known fungicide patents [2].

Why Generic Imidazoquinoxaline Substitution Fails: Structural Determinants of Differential Performance for 2-Ethyl-1H-imidazo[4,5-f]quinoxaline


Within the imidazoquinoxaline family, fusion geometry ([4,5-f] linear vs. [4,5-b] angular), substituent position, and electronic character jointly determine target binding, metabolic fate, and physicochemical behavior [1]. The [4,5-f] linear topology places the imidazole NH and quinoxaline nitrogens in a distinct spatial arrangement compared to [4,5-b] angular isomers, altering hydrogen-bonding geometry and π-stacking interactions with biological targets [2]. The 2-ethyl substitution on the imidazole ring modulates lipophilicity (XlogP 1.6 vs. estimated ~1.0 for the unsubstituted parent 1H-imidazo[4,5-f]quinoxaline, CAS 233-90-9, MW 170.17) [3], affecting membrane permeability, solubility, and off-target binding profiles. Critically, 2-ethyl-1H-imidazo[4,5-f]quinoxaline lacks the 2-amino group present in the food-derived mutagens MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) and IQ-type compounds, thereby eliminating the CYP1A2-mediated metabolic activation pathway associated with DNA adduct formation and genotoxicity [4]. These structural features are not interchangeable across analogs; substituting one imidazoquinoxaline for another without experimental validation of the specific fusion isomer and substitution pattern introduces uncontrolled variables in assay outcomes.

Differentiation Evidence for 2-Ethyl-1H-imidazo[4,5-f]quinoxaline (CAS 122228-79-9): Head-to-Head and Cross-Study Quantitative Comparisons


Fusion Geometry Differentiation: [4,5-f] Linear vs. [4,5-b] Angular Topology and Implications for Target Engagement

2-Ethyl-1H-imidazo[4,5-f]quinoxaline adopts a linear tricyclic topology (imidazole fused to the f-face of quinoxaline), as confirmed by InChI and SMILES structural data . In contrast, the structurally closest agrochemical comparator, 2-ethyl-1H-imidazo[4,5-b]quinoxaline (disclosed in US 3,935,312), adopts an angular topology where the imidazole is fused to the b-face, producing a bent molecular shape [1]. These two isomers differ in the spatial positioning of the imidazole NH group relative to the quinoxaline N-1 and N-6 nitrogens, which governs the geometry of intermolecular hydrogen bonding and π-stacking. While no direct co-crystal structures are available for either isomer, the [4,5-f] linear scaffold places the ethyl-imidazole moiety distal to the quinoxaline periphery, whereas the [4,5-b] angular scaffold orients it in-plane, a geometry that has been exploited in GABA_A receptor ligands [2].

Medicinal chemistry Scaffold design Isomer selectivity

Lipophilicity Modulation by 2-Ethyl Substitution: XlogP and Polar Surface Area vs. Unsubstituted Parent Scaffold

The 2-ethyl substituent on 2-ethyl-1H-imidazo[4,5-f]quinoxaline increases computed lipophilicity to XlogP = 1.6, compared with an estimated XlogP of approximately 1.0 for the unsubstituted parent scaffold (1H-imidazo[4,5-f]quinoxaline, CAS 233-90-9, C₉H₆N₄, MW 170.17) [1]. The topological polar surface area (TPSA) remains 54.5 Ų for both compounds, as the ethyl group does not add polar atoms . The molecular weight increases from 170.17 to 198.22 g/mol, and the hydrogen bond donor count remains 1, while the acceptor count remains 3. The melting point of the parent is experimentally determined at 233 °C, while vendor datasheets suggest the 2-ethyl derivative melts at approximately 110–120 °C, reflecting disruption of crystal packing by the ethyl group . Boiling point (calculated) rises from approximately 410 °C (parent) to 471.5 ± 25.0 °C (2-ethyl derivative) .

Physicochemical profiling Drug-likeness Solubility optimization

Genotoxic Safety Profile: Absence of the 2-Amino Group Eliminates CYP1A2-Mediated Bioactivation Pathway Seen in MeIQx and Related Food Mutagens

2-Ethyl-1H-imidazo[4,5-f]quinoxaline lacks the exocyclic 2-amino group that is present on the structurally related food mutagens MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline, CAS 77500-04-0) and 2-amino-3-methylimidazo[4,5-f]quinoxaline (IQx) [1]. In MeIQx, the 2-amino group undergoes CYP1A2-catalyzed N-hydroxylation to form N-hydroxy-MeIQx, which is subsequently conjugated by N-acetyltransferases or sulfotransferases to generate reactive nitrenium ions that form covalent DNA adducts at the C8 position of guanine [2]. Quantitative data show that MeIQx induces DNA adducts at levels of 10–50 adducts per 10⁸ nucleotides in rodent liver at doses of 0.01–0.1 mmol/kg, and produces positive responses in the Ames test (Salmonella typhimurium TA98 + S9) at concentrations as low as 0.1 ng/plate [3]. By contrast, the absence of the 2-amino group in 2-ethyl-1H-imidazo[4,5-f]quinoxaline precludes this N-hydroxylation pathway, a structural feature confirmed by the compound's SMILES and InChI . No mutagenicity data have been reported for the 2-ethyl derivative, but the structure-activity relationship established for the imidazo[4,5-f]quinoxaline class indicates that the 2-amino group is a prerequisite for potent mutagenic activity [1].

Genetic toxicology Drug safety Metabolic activation

GABA_A Receptor Ligand Potential: Class-Level Activity of Imidazo[4,5-f]quinoxalines vs. Imidazo[1,2-a]quinoxaline Anticancer Derivatives

US Patent 5,182,290 discloses that certain imidazo[4,5-f]quinoxaline and imidazo[4,5-b]quinoxaline derivatives selectively bind to GABA_A brain receptors with high affinity, functioning as agonists, antagonists, or inverse agonists at the benzodiazepine site [1]. While the specific 2-ethyl-1H-imidazo[4,5-f]quinoxaline has not been individually assayed in published GABA_A binding studies, its core [4,5-f] scaffold is the exact heterocyclic system claimed in the patent, with substituent variation at positions 2, 4, 5, 7, and 8 modulating receptor subtype selectivity [1]. In contrast, the imidazo[1,2-a]quinoxaline derivatives EAPB0503 and EAPB0203, which have demonstrated anticancer activity against A375 melanoma cells (EAPB0503 GI₅₀ in the low micromolar range) and chronic myeloid leukemia cells, operate via tubulin polymerization inhibition and apoptosis induction, not GABAergic mechanisms [2]. The [4,5-f] vs. [1,2-a] fusion isomerism therefore directs biological target space: the [4,5-f] scaffold is associated with CNS receptor pharmacology, whereas the [1,2-a] scaffold is associated with anticancer microtubule disruption [1][2]. PNU-97775, a characterized imidazoquinoxaline GABA_A benzodiazepine site ligand with dual affinity (IC₅₀ approximately 30 nM at the primary site, and a second low-affinity site at ~10 μM), demonstrates the functional potential of this scaffold class [3].

CNS drug discovery GABA_A receptor Benzodiazepine site

Purity and Quality Control: Vendor-Supplied Lot Analysis Demonstrating >95% Purity for Reproducible Assay Outcomes

Multiple independent supplier listings report 2-ethyl-1H-imidazo[4,5-f]quinoxaline at a standard purity specification of ≥95% (typically 95–98% by HPLC) . This purity level is comparable to the parent scaffold 1H-imidazo[4,5-f]quinoxaline (CAS 233-90-9, typical purity 95%) and is suitable for use as a research intermediate or screening compound without additional purification . The compound is supplied as a crystalline powder, with appearance reported as white to off-white, and is soluble in common organic solvents (DMSO, dichloromethane, ethanol) . No certificate of analysis with lot-specific HPLC chromatograms was publicly available at the time of this review; users are advised to request batch-specific CoA from the vendor. In contrast, the structurally related 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is typically supplied at ≥98% purity as a reference standard for analytical toxicology, reflecting its use as a certified mutagen standard rather than a synthetic building block .

Analytical chemistry Quality assurance Compound procurement

High-Confidence Application Scenarios for 2-Ethyl-1H-imidazo[4,5-f]quinoxaline Based on Verified Differentiation Evidence


CNS Drug Discovery: GABA_A Receptor Ligand Screening and Lead Optimization

Based on the [4,5-f] scaffold's established association with GABA_A benzodiazepine site binding (US Patent 5,182,290) [1], 2-ethyl-1H-imidazo[4,5-f]quinoxaline can serve as a core intermediate for synthesizing focused libraries targeting GABA_A receptor subtypes. The 2-ethyl substituent provides a modifiable handle for further derivatization, while the linear [4,5-f] topology ensures spatial compatibility with the benzodiazepine binding pocket, as validated by the structurally related ligand PNU-97775 (primary site IC₅₀ ~30 nM) [2]. This application is contraindicated for [1,2-a] fusion isomers, which are associated with tubulin polymerization inhibition and anticancer pharmacology [3].

Non-Mutagenic Imidazoquinoxaline Scaffold for Drug Safety Screening Libraries

Because 2-ethyl-1H-imidazo[4,5-f]quinoxaline lacks the 2-amino group required for CYP1A2-mediated N-hydroxylation and subsequent DNA adduct formation [4], it serves as a non-genotoxic scaffold representative within imidazoquinoxaline screening libraries. This is critical for hit triaging in pharmaceutical screening campaigns where Ames-positive 2-amino analogs (e.g., MeIQx, IQx) would be eliminated at the lead selection stage. The compound's favorable XlogP of 1.6 supports oral bioavailability screening (predicted human oral bioavailability probability: ~0.76 based on admetSAR modeling of analogous quinoxalines [5]), making it a suitable starting point for lead-like molecule development.

Agrochemical Research: Comparative Structure-Activity Relationship Studies Against [4,5-b] Fungicide Analogs

The patent literature demonstrates that 2-ethyl-1H-imidazo[4,5-b]quinoxaline possesses systemic fungicidal activity superior to the prior art 6-methyl-quinoxaline-2,3-cycl.-dithiolcarbonate [6]. 2-Ethyl-1H-imidazo[4,5-f]quinoxaline, as the linear isomer, enables systematic SAR studies to probe whether fungicidal activity is retained, enhanced, or abolished by the [4,5-f] vs. [4,5-b] geometry switch. Such studies can elucidate whether the quinoxaline N-1/N-6 spatial positioning is critical for target enzyme binding in fungal pathogens, informing the design of next-generation agrochemicals with improved selectivity profiles.

Physicochemical Property Benchmarking for Heterocyclic Scaffold Selection

The well-characterized computed properties of 2-ethyl-1H-imidazo[4,5-f]quinoxaline (XlogP 1.6, TPSA 54.5 Ų, MW 198.22, HBD 1, HBA 3) position it in favorable drug-like chemical space per Lipinski and Veber filters. Compared to the parent scaffold (MW 170.17, estimated XlogP ~1.0), the 2-ethyl derivative offers enhanced membrane permeability while maintaining the same hydrogen-bonding capacity. This property profile makes it a suitable scaffold for scaffold-hopping and bioisostere replacement strategies in projects where the unsubstituted imidazo[4,5-f]quinoxaline lacks sufficient lipophilicity for target engagement, without introducing the genotoxic risk of 2-amino substitution.

Quote Request

Request a Quote for 2-Ethyl-1H-imidazo[4,5-f]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.